molecular formula C8H7ClN2 B1386575 7-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 1086376-53-5

7-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B1386575
M. Wt: 166.61 g/mol
InChI Key: BAJGSKUHHVZENM-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H7ClN2 . It has a molecular weight of 166.61 . The compound is a purple solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The 2-methylimidazo[1,2-a]pyridine further reacts with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The InChI code for 7-Chloro-2-methylimidazo[1,2-a]pyridine is 1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3 .


Chemical Reactions Analysis

The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

7-Chloro-2-methylimidazo[1,2-a]pyridine is a purple solid at room temperature . It has a molecular weight of 166.61 .

Scientific Research Applications

Synthesis and Chemical Properties

7-Chloro-2-methylimidazo[1,2-a]pyridine is a compound of interest in the field of organic chemistry, particularly for its role in the synthesis of various heterocyclic compounds. For instance, a study by Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, highlighting the importance of acid additives in these processes (Masters et al., 2011). Similarly, Mohan et al. (2013) reported on the synthesis of methylimidazo[1,2-a]pyridines using water-mediated hydroamination and silver-catalyzed aminooxygenation (Mohan et al., 2013).

Applications in Medicinal Chemistry

In the domain of medicinal chemistry, Almeida et al. (2018) designed selenylated imidazo[1,2-a]pyridines with promising activity against breast cancer cells (Almeida et al., 2018). Another study by Vilchis-Reyes et al. (2010) synthesized imidazo[1,2-a]pyridine-substituted aminopyrimidine derivatives for potential use as cytotoxic agents (Vilchis-Reyes et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJGSKUHHVZENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-methylimidazo[1,2-a]pyridine

CAS RN

1086376-53-5
Record name 7-chloro-2-methylimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Wang, K Lv, L Li, H Liu, Z Tao, B Wang, M Liu… - European Journal of …, 2019 - Elsevier
A series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), based on the structure of WZY02 discovered in our lab, were designed and synthesized as new anti-TB …
Number of citations: 31 www.sciencedirect.com
S Ramarao, M Pothireddy… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Encouraged by the reported sirtuin modulating ability of an imidazopyridazine derivative the structurally relevant imidazo[1,2-a]pyridine framework was explored for the design and …
Number of citations: 2 www.tandfonline.com
X Wang, L Ma, W Yu - Synthesis, 2011 - thieme-connect.com
Imidazo [1, 2-a] pyridine-3-carboxylates can be prepared directly from 2-aminopyridines and β-keto esters by using bis (acetyloxy)(phenyl)-λ ³-iodane as an oxidant and boron trifluoride …
Number of citations: 45 www.thieme-connect.com

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